molecular formula C10H18Cl2N4 B1402629 N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride CAS No. 1361116-06-4

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

Cat. No. B1402629
M. Wt: 265.18 g/mol
InChI Key: ZMIAARWMGJGYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride” is a chemical compound that contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “N-methyl” indicates that a methyl group is attached to a nitrogen atom .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is used in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds have a wide range of pharmacological activities, making them valuable for drug development .

Cyclization Reactions

The compound is involved in cyclization reactions, which are essential for creating complex organic structures. These reactions contribute to the formation of cyclic compounds with potential pharmacological properties. The high yields and great selectivity of these reactions make them attractive for research in organic synthesis .

Multicomponent Reactions

Multicomponent reactions (MCRs) are efficient processes that combine three or more reactants to form a product, where N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride can act as a key component. MCRs are used to generate diverse molecular libraries for drug discovery, and this compound’s role in such reactions is of significant interest .

Biological Activity Studies

This compound is studied for its biological activity, particularly in the context of its piperidine moiety. Piperidine derivatives are known to exhibit a range of biological activities, and this compound’s effects on various biological targets are a subject of ongoing research .

Pharmacological Applications

The pharmacological applications of piperidine derivatives are vastN-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is examined for its potential use in more than twenty classes of pharmaceuticals, including as an inhibitor of equilibrative nucleoside transporters (ENTs), which are important for the transport of nucleosides and nucleoside-derived drugs across cellular membranes .

Drug Discovery and Development

In drug discovery and development, this compound is a candidate for the creation of new therapeutic agents. Its structural features are analyzed for structure-activity relationship (SAR) studies, which help in understanding how the compound’s chemical structure affects its pharmacological activity .

Safety And Hazards

As with any chemical compound, handling “N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride” would require appropriate safety measures. This typically includes avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

Future Directions

The future directions for this compound would likely depend on its potential applications. For example, if it shows promise as a therapeutic agent, further studies could be conducted to evaluate its efficacy and safety in biological systems .

properties

IUPAC Name

N-methyl-6-piperidin-3-ylpyrazin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-11-10-7-13-6-9(14-10)8-3-2-4-12-5-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIAARWMGJGYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CN=C1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 2
N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 3
N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 4
N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 5
N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 6
N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

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